molecular formula C18H22N4O2 B2400621 Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate CAS No. 2138269-97-1

Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B2400621
CAS No.: 2138269-97-1
M. Wt: 326.4
InChI Key: ZTYGXENQUSWNIT-UHFFFAOYSA-N
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Description

Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by their unique fused ring structures, which often exhibit significant biological and pharmacological activities[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ...[{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate typically involves multiple steps, starting with the formation of the imidazo[4,5-c]pyridine core[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b ...](https://www.mdpi.com/1420-3049/22/3/399). This can be achieved through cyclization reactions involving appropriate precursors such as aminopyridines and aldehydes[{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ...{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b ...](https://www.mdpi.com/1420-3049/22/3/399). This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions[{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ...[{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C)[_{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines[_{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted imidazo[4,5-c]pyridines or spiro-pyrrolidines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The biological potential of this compound includes its use in studying various biological processes, such as enzyme inhibition or receptor binding studies.

Medicine: In medicine, Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate may have applications in drug discovery and development, particularly in the areas of antiviral, anti-inflammatory, and anticancer research.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects in various applications.

Comparison with Similar Compounds

  • Imidazo[4,5-c]pyridine derivatives

  • Spiro-pyrrolidine derivatives

  • Benzyl carboxylate derivatives

Uniqueness: Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate stands out due to its unique spiro structure, which can impart distinct biological and chemical properties compared to other similar compounds[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ...[{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).

Properties

IUPAC Name

benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-21-13-19-15-7-9-20-18(16(15)21)8-10-22(12-18)17(23)24-11-14-5-3-2-4-6-14/h2-6,13,20H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYGXENQUSWNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C3(CCN(C3)C(=O)OCC4=CC=CC=C4)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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